molecular formula C12H3Cl5O2 B131709 1,2,3,7,8-Pentachlorodibenzo-P-dioxin CAS No. 40321-76-4

1,2,3,7,8-Pentachlorodibenzo-P-dioxin

Cat. No. B131709
CAS RN: 40321-76-4
M. Wt: 356.4 g/mol
InChI Key: FSPZPQQWDODWAU-UHFFFAOYSA-N
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Description

1,2,3,7,8-Pentachlorodibenzo-p-dioxin is a chlorinated dioxin with high toxicity and environmental persistence. It is structurally related to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is a well-known contaminant often formed during the synthesis of herbicides like 2,4,5-trichlorophenoxyacetic acid. TCDD has been extensively studied for its toxicological effects, including its role as a potent inducer of hepatic δ-aminolevulinic acid synthetase in chick embryos , its antiestrogenic effects in the rat uterus , and its ability to induce changes in chromatin structure independently of transcription . These studies provide insight into the potential behavior and effects of related compounds like 1,2,3,7,8-Pentachlorodibenzo-p-dioxin.

Synthesis Analysis

The synthesis of chlorinated dioxins, including 1,2,3,7,8-Pentachlorodibenzo-p-dioxin, is a complex process that can result in the formation of various isomers. A related compound, 1,2,3,4-tetrachloro-7-fluorodibenzo-p-dioxin, was synthesized through the condensation of 4-fluorocatechol and pentachloronitrobenzene, demonstrating the type of chemical reactions that might be involved in the synthesis of pentachlorodibenzo-p-dioxins . This information can be extrapolated to understand the synthesis of 1,2,3,7,8-Pentachlorodibenzo-p-dioxin.

Molecular Structure Analysis

The molecular structure of chlorinated dioxins is critical in determining their biological activity and toxicity. Studies have shown that the position and number of chlorine atoms significantly affect the ability of these compounds to induce biological responses, such as enzyme induction . The structure-activity relationship indicates that congeners with halogen atoms at specific positions on the aromatic rings exhibit higher toxicity and biological activity.

Chemical Reactions Analysis

Chlorinated dioxins, including 1,2,3,7,8-Pentachlorodibenzo-p-dioxin, can undergo various chemical reactions in biological systems. For example, 1,3,7,8-tetrachlorodibenzo-p-dioxin, a structurally similar compound, is metabolized in the rat to NIH-shifted products, which are hydroxylated metabolites . These metabolites can form conjugates such as glucuronides and sulfates, indicating the potential metabolic pathways that 1,2,3,7,8-Pentachlorodibenzo-p-dioxin might also undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated dioxins are characterized by their high stability and lipophilicity. These compounds, including 1,2,3,7,8-Pentachlorodibenzo-p-dioxin, tend to accumulate in fatty tissues, as evidenced by the detection of TCDD in the adipose tissue of exposed individuals . The persistence of these compounds in the environment and their ability to bioaccumulate poses significant health risks, as they can remain in the body for extended periods and potentially cause adverse health effects.

Scientific Research Applications

Aryl Hydrocarbon Receptor Targeting

  • 1,2,3,7,8-Pentachlorodibenzo-p-dioxin and similar compounds have been studied for their effects on the aryl hydrocarbon receptor (AhR) and their potential use in treating estrogen receptor-negative breast cancer. These compounds, including 1,2,3,7,8-pentachlorodibenzo-p-dioxin, showed the ability to inhibit proliferation in certain breast cancer cell lines, suggesting AhR as a potential drug target (Zhang et al., 2009).

Reproductive Effects

  • Research involving mixtures of dioxins, furans, and polychlorinated biphenyls, including 1,2,3,7,8-pentachlorodibenzo-p-dioxin, has shown reproductive effects such as altered development and puberty timing in offspring of exposed animals (Hamm et al., 2003).

Biotransformation by Bacteria

  • Studies have shown the ability of certain bacteria like Sphingomonas wittichii to biotransform chlorinated dioxins, although 1,2,3,7,8-pentachlorodibenzo-p-dioxin was not transformed by this strain. This highlights the specificity of bacterial degradation pathways for different dioxin congeners (Nam et al., 2006).

Toxicokinetic Interactions

  • Interactions between different chlorinated aromatic hydrocarbons, including 1,2,3,7,8-pentachlorodibenzo-p-dioxin, have been studied in mice. These studies explore how these compounds affect each other's accumulation and elimination, providing insights into their combined toxicokinetic behaviors (Jongh et al., 2005).

Maternal Transfer and Toxicokinetics

  • Research on the transfer of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls to offspring and placenta in pregnant rats included 1,2,3,7,8-pentachlorodibenzo-p-dioxin. This work provides valuable data on the pharmacokinetic properties and relative toxicity of these compounds in maternal and fetal systems (Chen et al., 2001).

Mechanistic Insights into Dioxin Toxicity

  • Further research has been conducted on the mechanisms of toxicity of 1,2,3,7,8-pentachlorodibenzo-p-dioxin and related compounds, particularly focusing on their interaction with the aryl hydrocarbon receptor and the resulting biological effects. These studies contribute to a better understanding of the molecular basis of dioxin toxicity and its implications for human health (van den Berg et al., 2006).

Safety And Hazards

1,2,3,7,8-Pentachlorodibenzo-P-dioxin is a poison by ingestion and a questionable carcinogen . When heated to decomposition, it emits toxic fumes of chlorine .

properties

IUPAC Name

1,2,3,7,8-pentachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPZPQQWDODWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052078
Record name 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,7,8-Pentachlorodibenzo-P-dioxin

CAS RN

40321-76-4
Record name 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
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Record name 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
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Record name 1,2,3,7,8-PENTACHLORODIBENZO-P-DIOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
983
Citations
R Pohjanvirta, M Unkila… - Pharmacology & …, 1993 - Wiley Online Library
We have previously demonstrated a more than 300‐fold difference in acute LD50 values for 2,3,7,8‐tetrachlorodibenzo‐p‐dioxin (TCDD) between male Long‐Evans (Turku AB; L‐E) …
Number of citations: 122 onlinelibrary.wiley.com
K Randerath, KL Putman, E Randerath… - …, 1988 - academic.oup.com
Abstract Effects of 2,3,7,8-tetrachlorodibenzo- p -dioxin (TCDD), a potent hepatocarcinogen, and 1,2,3,7,8-pentachlorodibenzo- p -dioxin (PCDD) on liver and kidney DNA of female …
Number of citations: 77 academic.oup.com
H Zhen, S Du, LA Rodenburg, G Mainelis, DE Fennell - Water research, 2014 - Elsevier
A mixed culture containing Dehalococcoides mccartyi strain 195 dechlorinated 1,2,3,7,8-pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) and selected polychlorinated biphenyl (PCB) …
Number of citations: 51 www.sciencedirect.com
IH Nam, YM Kim, S Schmidt… - Applied and …, 2006 - Am Soc Microbiol
Sphingomonas wittichii RW1 is able to catabolize 1,2,3,4-tetrachlorodibenzo-p-dioxin (HB Hong, YS Chang, IH Nam, P. Fortnagel, and S. Schmidt, Appl. Environ. Microbiol. 68:2584-…
Number of citations: 100 journals.asm.org
R Wacker, H Poiger, C Schlatter - Chemosphere, 1986 - Elsevier
14 C-1,2,3,7,8-Pentachloroaibenzodioxin (P 5 CDD), administered to rats as single oral dose (1.69–1.75 μg/animal, 8.42–10.06 μg/kg) was eliminated with a half life of 29.5±2.7 days …
Number of citations: 32 www.sciencedirect.com
M Romkes, J Piskorska-Pliszczynska, S Safe - Toxicology and applied …, 1987 - Elsevier
Administration of a single dose of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD, 20 or 80 μg/kg) resulted in significantly decreased hepatic and uterine estrogen receptor (ER) levels in 25-…
Number of citations: 272 www.sciencedirect.com
E Enan, F Matsumura - Biochemical pharmacology, 1996 - Elsevier
We have shown previously that 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) under cell-free conditions causes a significant rise in protein tyrosine kinase activity of cytosol from male …
Number of citations: 268 www.sciencedirect.com
T Assmuth, T Vartiainen - Chemosphere, 1994 - Elsevier
Concentration patterns of 16 key 2,3,7,8-substituted PCDD/F congeners were analysed at ppt levels in waste, soil, sediment and leachate samples from 3 mixed-waste landfills, 2 …
Number of citations: 24 www.sciencedirect.com
U Simanainen, JT Tuomisto, J Tuomisto… - Toxicology and applied …, 2002 - Elsevier
Dose responses of the characteristic short-term effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin (PeCDD), 1,2,3,4,7,8-hexachlorodibenzo-p-…
Number of citations: 46 www.sciencedirect.com
MK Walker, PM Cook, BC Butterworth… - Toxicological …, 1996 - academic.oup.com
Use of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) toxicity equivalents concentration (TEC) assumes that polychlorinated di benzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and …
Number of citations: 107 academic.oup.com

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